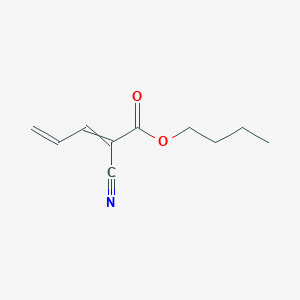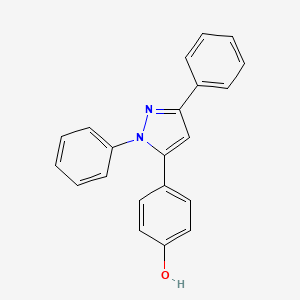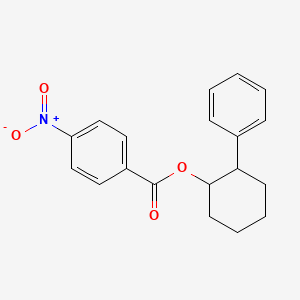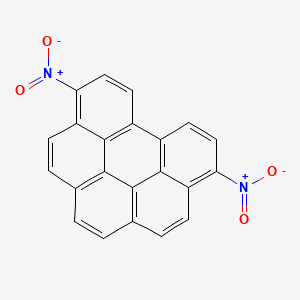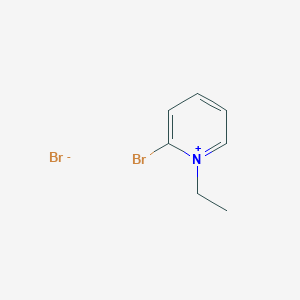
2-Bromo-1-ethylpyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-ethylpyridin-1-ium bromide is a quaternary ammonium compound with a bromine atom attached to the pyridine ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. It is commonly used as a reagent in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-ethylpyridin-1-ium bromide typically involves the reaction of 2-bromopyridine with ethyl bromide in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-ethylpyridin-1-ium bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding pyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: The major products are substituted pyridinium salts.
Oxidation: Pyridine N-oxides are the primary products.
Reduction: The corresponding pyridine derivatives are obtained.
Applications De Recherche Scientifique
2-Bromo-1-ethylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a coupling reagent in peptide synthesis, facilitating the formation of amide bonds with minimal racemization.
Biology: The compound is employed in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals, such as surfactants and catalysts.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-ethylpyridin-1-ium bromide involves its ability to act as an electrophile in chemical reactions. The bromine atom attached to the pyridine ring is highly reactive and can be readily displaced by nucleophiles. This reactivity is exploited in various synthetic transformations, where the compound serves as a key intermediate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-methylpyridin-1-ium bromide
- 2-Chloro-1-ethylpyridin-1-ium bromide
- 2-Iodo-1-ethylpyridin-1-ium bromide
Uniqueness
2-Bromo-1-ethylpyridin-1-ium bromide is unique due to its specific substitution pattern and the presence of the ethyl group, which imparts distinct reactivity compared to its methyl or halogen-substituted analogs. This uniqueness makes it a valuable reagent in organic synthesis and a versatile intermediate in the preparation of various chemical compounds.
Propriétés
Numéro CAS |
79343-93-4 |
|---|---|
Formule moléculaire |
C7H9Br2N |
Poids moléculaire |
266.96 g/mol |
Nom IUPAC |
2-bromo-1-ethylpyridin-1-ium;bromide |
InChI |
InChI=1S/C7H9BrN.BrH/c1-2-9-6-4-3-5-7(9)8;/h3-6H,2H2,1H3;1H/q+1;/p-1 |
Clé InChI |
ADBQPYFOVAXKIR-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1=CC=CC=C1Br.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


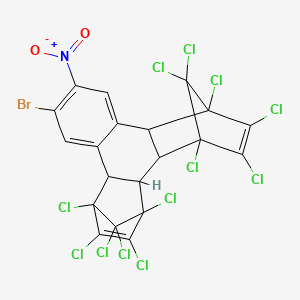
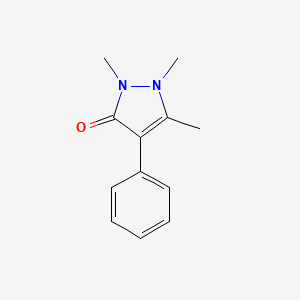
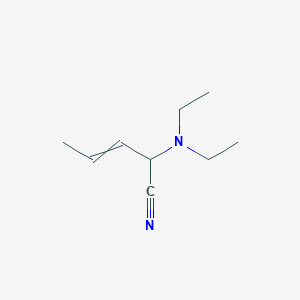
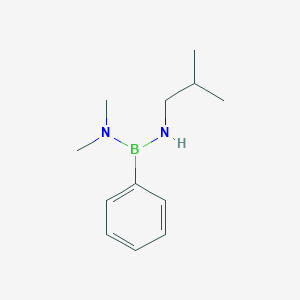
![9-Acetyl-2-methyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14426125.png)
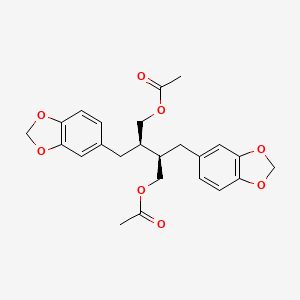
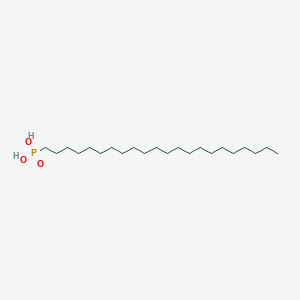
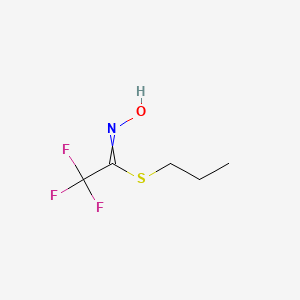
![Methyl [(2-aminophenyl)methyl]phenylphosphinate](/img/structure/B14426138.png)
![1,1'-{[3-(Bromomethyl)-1,2-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14426139.png)
